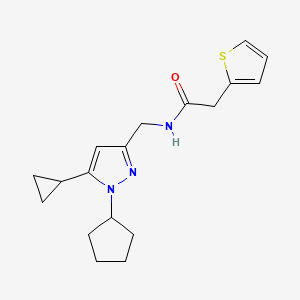

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic organic compound featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups, linked via a methyl bridge to a thiophen-2-yl acetamide moiety. This structure combines aromatic (thiophene) and aliphatic (cyclopropane, cyclopentane) components, conferring unique electronic and steric properties.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c22-18(11-16-6-3-9-23-16)19-12-14-10-17(13-7-8-13)21(20-14)15-4-1-2-5-15/h3,6,9-10,13,15H,1-2,4-5,7-8,11-12H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYKLLCPXLFEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=CS3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

- Cyclopentyl and Cyclopropyl Groups : These contribute to its hydrophobic properties and may influence its interaction with biological targets.

- Pyrazole Moiety : Known for various pharmacological activities, pyrazole derivatives often exhibit significant biological effects.

- Thiophene Ring : This heterocyclic component may enhance the compound's electronic properties and biological interactions.

The molecular formula is with a molecular weight of approximately 344.4 g/mol.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. Key findings include:

- Reduction of Edema : The compound significantly decreases edema in animal models, suggesting its potential use in treating inflammatory conditions.

- Leukocyte Migration Inhibition : Studies have shown a reduction in leukocyte migration, which is crucial in the inflammatory response.

- Cytokine Modulation : The compound downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a mechanism that may involve the inhibition of NF-κB activation.

Anticancer Activity

The pyrazole derivatives are known for their anticancer properties, and preliminary studies suggest that this compound may also possess similar activities:

- Inhibition of Cancer Cell Proliferation : In vitro studies have indicated that compounds with similar structures exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance, related pyrazole compounds have shown IC50 values ranging from 0.076 to 0.12 µM against human cancer cell lines like A549 and HT-1080 .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 7k | 0.076 - 0.12 | A549, HT-1080 |

| CA-4 | 0.016 - 0.035 | Positive Control |

The mechanisms through which this compound exerts its effects may involve:

- Kinase Inhibition : Similar pyrazole derivatives have been identified as inhibitors of key kinases involved in cancer progression.

- Disruption of Microtubule Dynamics : Some analogues have shown the ability to inhibit tubulin polymerization, which is essential for cancer cell division .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis Methodologies : Various synthetic routes have been explored to create analogues of this compound, emphasizing the importance of structural modifications in enhancing biological activity.

- Structure–Activity Relationships (SAR) : Research has highlighted that substituents on the pyrazole ring significantly affect the potency of these compounds against cancer cells, leading to insights on optimizing therapeutic efficacy .

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Thiophene Motifs

Key Observations :

- Steric Effects : The methyl bridge in the target compound reduces conformational flexibility compared to direct acetamide linkages in analogues like N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-[4-(thiophen-2-yl)phenyl]acetamide .

- Electronic Properties : Thiophen-2-yl groups in all analogues contribute π-π stacking interactions, but oxadiazole-containing derivatives (e.g., ) exhibit stronger dipole moments due to the heterocycle’s electronegativity.

Key Observations :

- The target compound’s synthesis employs advanced coupling reagents (HATU), ensuring high regioselectivity but lower yields compared to simpler hydrazine-based methods .

- Triazole-thioacetohydrazides (e.g., ) prioritize scalability but require additional purification steps due to byproduct formation.

Pharmacological Relevance

- Pyrazole Derivatives: Known for kinase inhibition (e.g., JAK/STAT pathways) due to pyrazole’s ability to mimic adenine in ATP-binding pockets .

- Thiophene-Containing Compounds : Exhibit anti-inflammatory and antimicrobial activities, attributed to thiophene’s sulfur-mediated redox interactions .

- Oxadiazole Analogues : Often explored as protease inhibitors due to oxadiazole’s hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.